An In-Depth Technical Guide to the Physical Properties of (R)-2-Chloro-1-phenylethanol
An In-Depth Technical Guide to the Physical Properties of (R)-2-Chloro-1-phenylethanol
(R)-2-Chloro-1-phenylethanol, a chiral compound of significant interest in the pharmaceutical and fragrance industries, demands a thorough understanding of its physical properties for effective application in synthesis and formulation. This guide provides a comprehensive overview of its key physical characteristics, the methodologies for their determination, and their implications for researchers, scientists, and drug development professionals.
Introduction: The Significance of (R)-2-Chloro-1-phenylethanol
(R)-2-Chloro-1-phenylethanol, also known as (R)-(-)-α-(Chloromethyl)benzyl alcohol, is a vital chiral building block in asymmetric synthesis.[1] Its stereospecific structure is crucial for the efficacy of numerous therapeutic agents, making it an important intermediate in the development of enantiomerically pure drugs.[1] Beyond pharmaceuticals, this compound finds application in the fragrance industry, contributing to complex scent profiles.[1] This guide delves into the fundamental physical properties that underpin its utility and handling.
Core Physical and Chemical Properties
A precise understanding of the physicochemical properties of (R)-2-Chloro-1-phenylethanol is paramount for its successful application in research and manufacturing. These properties dictate the reaction conditions, purification methods, and storage requirements.
Molecular and Structural Data
The foundational characteristics of (R)-2-Chloro-1-phenylethanol are summarized below. These identifiers are critical for accurate documentation and database referencing.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [1][2][4] |
| CAS Number | 56751-12-3 | [1][2] |
| IUPAC Name | (1R)-2-chloro-1-phenylethanol | N/A |
| Synonyms | (R)-(-)-α-(Chloromethyl)benzyl alcohol, (R)-(-)-α-(Chloromethyl)benzenemethanol | [1] |
| InChI Key | XWCQSILTDPAWDP-QMMMGPOBSA-N | [2] |
| SMILES String | Oc1ccccc1 | [2] |
Macroscopic Physical Properties
The bulk physical properties of (R)-2-Chloro-1-phenylethanol are essential for process design, safety assessments, and quality control.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to slightly orange or yellow clear liquid | Ambient | [1] |
| Boiling Point | 109 - 111 °C | 6 mmHg | [1] |
| 110 °C | 6 mmHg | [5] | |
| 110-112 °C | 5 mmHg | [6] | |
| Density | 1.19 g/mL | Not Specified | [1] |
| 1.185 g/mL | 25 °C | [2][5] | |
| Refractive Index | 1.55 | 20 °C | [1] |
| 1.552 | 20 °C | [2][5] | |
| Flash Point | >230 °F (>110 °C) | Closed Cup | [5] |
| 113 °C | Closed Cup | ||
| Solubility | Not miscible or difficult to mix with water | Not Specified | [6][7] |
Chiroptical Properties
The defining characteristic of (R)-2-Chloro-1-phenylethanol is its chirality, quantified by its optical rotation.
| Property | Value | Conditions | Source(s) |
| Optical Rotation [α]20/D | -48° | c = 1 in Cyclohexane | [1] |
| -48° | c = 2.8 in Cyclohexane | [2] | |
| -48.2° | c = 2.8% in Cyclohexane | [5] |
Experimental Methodologies for Property Determination
The accurate determination of the physical properties outlined above relies on well-established analytical techniques. As a senior application scientist, it is crucial to not only understand the data but also the causality behind the experimental choices.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a chiral compound like (R)-2-Chloro-1-phenylethanol.
Caption: A generalized workflow for the physicochemical characterization of (R)-2-Chloro-1-phenylethanol.
Step-by-Step Protocols
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Rationale: (R)-2-Chloro-1-phenylethanol has a relatively high boiling point at atmospheric pressure, and heating to that temperature could risk decomposition. Therefore, the boiling point is determined under reduced pressure.
-
Protocol:
-
Place a sample of (R)-2-Chloro-1-phenylethanol in a distillation flask equipped with a thermometer and a connection to a vacuum pump.
-
Gradually reduce the pressure in the system to the desired level (e.g., 5-6 mmHg).
-
Begin heating the sample while monitoring the temperature.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb as the boiling point at that specific pressure.
-
-
Rationale: Polarimetry is the definitive method for determining the enantiomeric purity and confirming the stereochemistry of a chiral compound. The specific rotation is a fundamental physical constant for a given enantiomer under defined conditions.
-
Protocol:
-
Prepare a solution of (R)-2-Chloro-1-phenylethanol of a known concentration (e.g., 1 g/100 mL or 2.8 g/100 mL) in cyclohexane.[1][2]
-
Calibrate the polarimeter using a blank (pure cyclohexane).
-
Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (20°C).
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are indispensable for confirming the identity and purity of (R)-2-Chloro-1-phenylethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific spectral data can vary slightly based on the solvent and instrument, general characteristics can be described. The proton (¹H) NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), and the methylene protons (CH₂Cl). The carbon-¹³ (¹³C) NMR would similarly show unique peaks for each carbon atom in the molecule.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (R)-2-Chloro-1-phenylethanol will exhibit characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the C-O bond, the C-Cl bond, and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 156.61 g/mol .[4]
Gas Chromatography (GC)
GC is a powerful technique for assessing the purity of volatile compounds like (R)-2-Chloro-1-phenylethanol. A high-purity sample will show a single major peak. The typical purity for commercially available (R)-2-Chloro-1-phenylethanol is ≥ 97% or ≥ 98%.[1][2]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of (R)-2-Chloro-1-phenylethanol and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
(R)-2-Chloro-1-phenylethanol is classified as a combustible liquid. It may be harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation.[4]
-
Recommended PPE:
Storage Recommendations
To ensure the stability and longevity of the compound, the following storage conditions are recommended:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly closed.[7]
-
Some sources recommend storage at room temperature, while others suggest refrigeration (2-8°C).[1][12] It is advisable to follow the specific instructions provided by the supplier.
Applications in Drug Development and Synthesis
The unique stereochemistry of (R)-2-Chloro-1-phenylethanol makes it a valuable precursor in the synthesis of various pharmaceuticals.[1] It is a key intermediate in the preparation of compounds like Atorvastatin, a cholesterol-lowering drug.[3][12] Its role as a chiral building block allows for the stereoselective synthesis of complex molecules, which is often a critical factor in drug efficacy and safety.[1] The presence of both a hydroxyl and a chloro group provides two reactive sites for further chemical transformations.
The following diagram illustrates the logical flow of its application in chiral drug synthesis.
Caption: The role of (R)-2-Chloro-1-phenylethanol in the synthesis of an active pharmaceutical ingredient (API).
Conclusion
The physical properties of (R)-2-Chloro-1-phenylethanol are integral to its application in the pharmaceutical and chemical industries. A comprehensive understanding of its molecular structure, macroscopic properties, chiroptical characteristics, and spectral data, coupled with a firm grasp of the methodologies for their determination, is essential for researchers and developers. Adherence to proper safety and handling protocols ensures the integrity of the compound and the safety of laboratory personnel. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized chiral building blocks like (R)-2-Chloro-1-phenylethanol will undoubtedly increase.
References
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2-Chloro-1-phenylethanol | C8H9ClO - PubChem. [Link]
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2-Chloro-1-phenylethanol - LookChem. [Link]
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Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. [Link]
- Method for asymmetric synthesis of (S)
-
Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution | Request PDF - ResearchGate. [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) - Human Metabolome Database. [Link]
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(R)-2-CHLORO-1-PHENYLETHANOL - Four Chongqing Chemdad Co. [Link]
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2-Chloro-1-phenylethanol, (+)- | C8H9ClO - PubChem. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. [Link]
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